methyl 4-[5-(acetylamino)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoate
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Overview
Description
Methyl 4-[5-(acetylamino)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoate is an organic compound with a complex structure that includes a benzoate ester and an isoindoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[5-(acetylamino)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoate typically involves multiple steps. One common method starts with the preparation of the isoindoline derivative, which is then coupled with a benzoate ester. The reaction conditions often require the use of organic solvents such as dichloromethane and catalysts like N-chlorosuccinimide . The reaction mixture is usually refluxed for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[5-(acetylamino)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester or amide functionalities.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Methyl 4-[5-(acetylamino)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism by which methyl 4-[5-(acetylamino)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic or biochemical effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-acetamido-5-chloro-2-methoxybenzoate: Known for its use as a pharmaceutical intermediate.
Methyl 4-acetamido-5-chloro-2-ethoxybenzoate: Used in the synthesis of various organic compounds.
Uniqueness
Methyl 4-[5-(acetylamino)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoate is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H14N2O5 |
---|---|
Molecular Weight |
338.3 g/mol |
IUPAC Name |
methyl 4-(5-acetamido-1,3-dioxoisoindol-2-yl)benzoate |
InChI |
InChI=1S/C18H14N2O5/c1-10(21)19-12-5-8-14-15(9-12)17(23)20(16(14)22)13-6-3-11(4-7-13)18(24)25-2/h3-9H,1-2H3,(H,19,21) |
InChI Key |
VLGDPHFLVVNHRB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)OC |
Origin of Product |
United States |
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